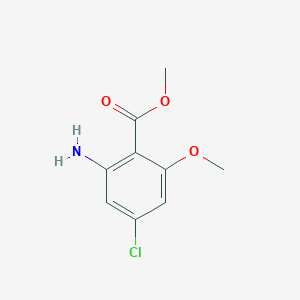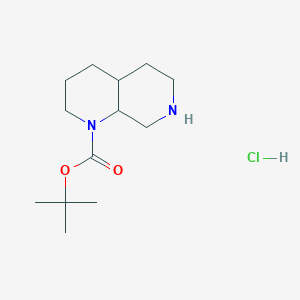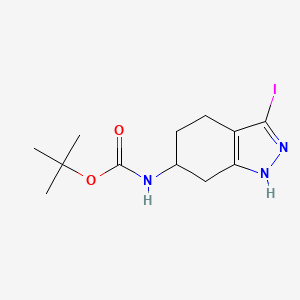
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates
Vorbereitungsmethoden
The synthesis of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Introduction of the Iodine Atom: The iodine atom is introduced via iodination reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Carbamate Formation: The final step involves the reaction of the indazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The indazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties. Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or cellular pathways.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(3-iodopropyl)carbamate: Similar in structure but with a different alkyl chain length.
tert-butyl (4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate:
tert-butyl (4-bromobutyl)carbamate: Contains a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C12H18IN3O2 |
|---|---|
Molekulargewicht |
363.19 g/mol |
IUPAC-Name |
tert-butyl N-(3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-yl)carbamate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)14-7-4-5-8-9(6-7)15-16-10(8)13/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
WELMFFHDIVFBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)NN=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


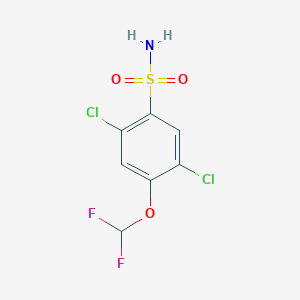

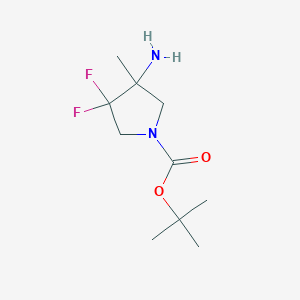
![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
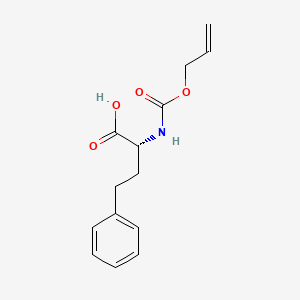
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)

![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
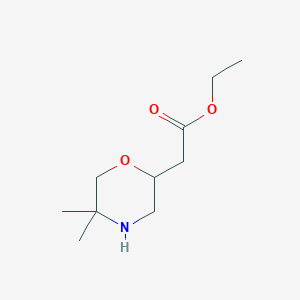
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B13504169.png)
